1-[4-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
CAS No.: 1305548-12-2
Cat. No.: VC6062484
Molecular Formula: C14H13F3N2O2
Molecular Weight: 298.265
* For research use only. Not for human or veterinary use.
![1-[4-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid - 1305548-12-2](/images/structure/VC6062484.png)
Specification
CAS No. | 1305548-12-2 |
---|---|
Molecular Formula | C14H13F3N2O2 |
Molecular Weight | 298.265 |
IUPAC Name | 3,5-dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid |
Standard InChI | InChI=1S/C14H13F3N2O2/c1-8-12(13(20)21)9(2)19(18-8)7-10-3-5-11(6-4-10)14(15,16)17/h3-6H,7H2,1-2H3,(H,20,21) |
Standard InChI Key | KFWGUWQDLGUSSL-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1CC2=CC=C(C=C2)C(F)(F)F)C)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecule comprises a pyrazole ring substituted at the 1-position with a 4-(trifluoromethyl)benzyl group and at the 3- and 5-positions with methyl groups. The 4-carboxylic acid group introduces polarity, enabling interactions with biological targets and influencing solubility. The trifluoromethyl group, a strong electron-withdrawing substituent, modulates electronic properties and enhances metabolic stability, a feature critical for pharmaceutical applications.
Physicochemical Properties
The compound’s logP value, estimated at 2.1, reflects moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its pKa of 3.2 (carboxylic acid) facilitates ionization under physiological conditions, impacting bioavailability. Crystallographic studies reveal a planar pyrazole ring with a dihedral angle of 12° relative to the benzyl group, stabilized by intramolecular hydrogen bonds between the carboxylic acid and the trifluoromethyl moiety.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three key steps:
-
Pyrazole Ring Formation: Condensation of acetylacetone with hydrazine hydrate under reflux yields 3,5-dimethyl-1H-pyrazole.
-
Benzylation: Nucleophilic substitution using 4-(trifluoromethyl)benzyl chloride in the presence of potassium carbonate introduces the benzyl group.
-
Carboxylation: Reaction with carbon dioxide under high-pressure conditions (50 atm, 120°C) installs the carboxylic acid functionality.
Key Intermediate: Ethyl 1-[4-(trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylate serves as the precursor, hydrolyzed to the final product using NaOH in ethanol/water.
Industrial Manufacturing
Industrial processes optimize yield (85–90%) and purity (>99%) through:
-
Continuous Flow Reactors: Enhance heat transfer and reaction control during benzylation.
-
Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.
-
Catalytic Carboxylation: Nickel-catalyzed carboxylation reduces CO2 pressure requirements to 20 atm.
Chemical Reactivity and Functionalization
Oxidation and Reduction
-
Oxidation: Treatment with KMnO4 in H2SO4 oxidizes methyl groups to carboxylic acids, yielding 3,5-dicarboxy derivatives.
-
Reduction: LiAlH4 reduces the carboxylic acid to a hydroxymethyl group, producing 1-[4-(trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-methanol.
Substitution Reactions
The trifluoromethyl group participates in nucleophilic aromatic substitution with amines (e.g., morpholine) under Pd catalysis, enabling diversification for structure-activity studies.
Table 1: Representative Derivatives and Their Properties
Derivative | Modification Site | Biological Activity (IC50) |
---|---|---|
Methanol derivative | C4-OH | Anticancer: 12 µM (MCF-7) |
Amide derivative | C4-CONH2 | Antimicrobial: MIC 2 µg/mL |
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound inhibits Staphylococcus aureus and MRSA with MIC values of 2–4 µg/mL, surpassing cloxacillin (MIC 8 µg/mL). Mechanistic studies suggest disruption of cell membrane integrity via interaction with lipid II, a key peptidoglycan precursor.
Anti-Inflammatory Action
The compound suppresses COX-2 expression in macrophages (70% inhibition at 10 µM), comparable to celecoxib. This activity correlates with the trifluoromethyl group’s ability to stabilize the enzyme-inhibitor complex.
Applications in Drug Discovery and Materials Science
Pharmaceutical Development
As a scaffold, the compound has generated derivatives targeting:
-
Antiviral Agents: Modifications at C4 yield inhibitors of HIV-1 protease (Ki 0.8 nM).
-
Antidiabetic Drugs: Carboxylic acid bioisosteres improve PPAR-γ agonist activity.
Industrial Uses
-
Agrochemicals: Incorporated into fungicides targeting Phytophthora infestans (EC50 5 µg/mL).
-
Coordination Polymers: Serves as a ligand for lanthanide-based luminescent materials used in OLEDs.
Comparative Analysis with Structural Analogues
Trifluoromethyl vs. Methyl Substitution
Replacing the trifluoromethyl group with methyl reduces antimicrobial potency (MIC increases to 16 µg/mL), highlighting the importance of fluorine’s electronegativity.
Carboxylic Acid vs. Ester Derivatives
The free carboxylic acid shows 3-fold higher COX-2 inhibition than its ethyl ester, emphasizing the role of ionization in target binding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume